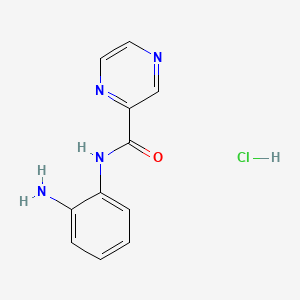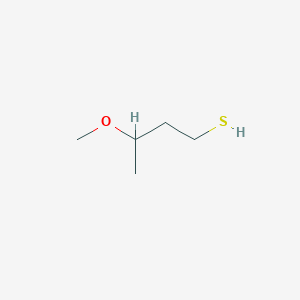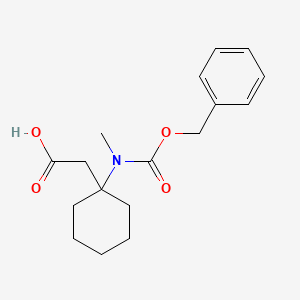
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid typically involves the protection of amine groups and the functionalization of cyclohexane derivatives. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amine. The reaction conditions often involve the use of organic solvents such as ether or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)propanoic acid
- 2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)butanoic acid
Uniqueness
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its benzyloxycarbonyl group provides a versatile protecting group for amines, making it valuable in synthetic chemistry .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[1-[methyl(phenylmethoxycarbonyl)amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C17H23NO4/c1-18(16(21)22-13-14-8-4-2-5-9-14)17(12-15(19)20)10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,19,20) |
InChI Key |
VWJSHFJYEJWCNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C2(CCCCC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
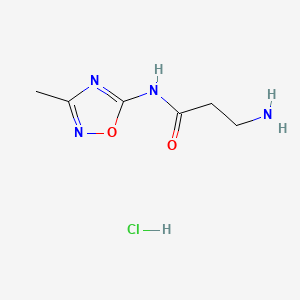
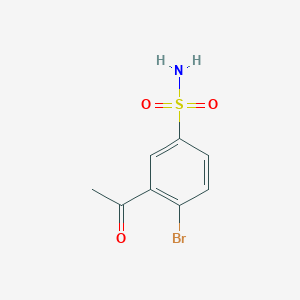
![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)
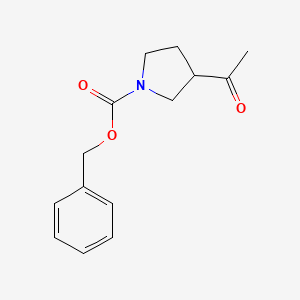


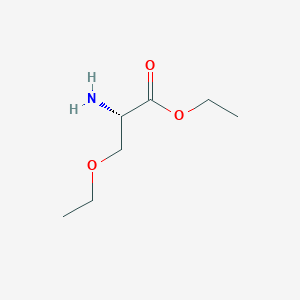
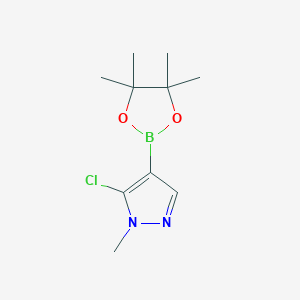
![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)

